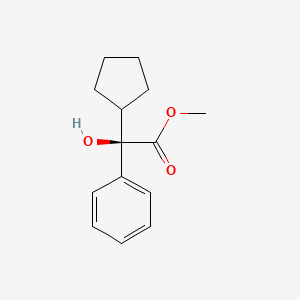

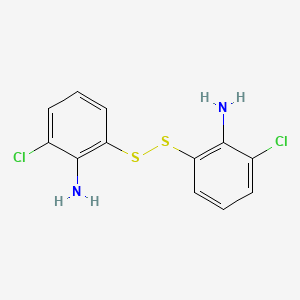

![molecular formula C17H9BrO B3329879 5-Bromo-7H-benzo[c]fluoren-7-one CAS No. 64356-33-8](/img/structure/B3329879.png)

5-Bromo-7H-benzo[c]fluoren-7-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Bromo-7H-benzo[c]fluoren-7-one is involved in various synthesis processes. For instance, Jin Jing (2013) describes the synthesis of a closely related compound, 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, from 1-bromonaphthalene. This synthesis process includes intermediates like 2-(1-naphthalenyl)benzaldehyde, 7-methyl-7H-benzo[C]fluorene, and 7,7-dimethyl-7H-benzo[C]fluorene, optimizing reaction conditions to achieve high yields (Jin Jing, 2013).

Advanced Material Development

Recent studies illustrate the use of benzo[c]fluorene scaffolds in advanced material development. For example, D. Kishore et al. (2022) describe a process for synthesizing structurally diverse benzofluorene scaffolds, important for creating advanced materials. Their method forms consecutive C-C bonds intramolecularly, promoting the formation of tetracyclic benzo[a]fluorene frameworks (D. Kishore et al., 2022).

Optical Properties in Dyes and Fluorescents

The synthesis of novel spiro[benzo[c]fluorene-7,9'-fluorene] based dyes shows the importance of benzo[c]fluorene derivatives in optical applications. Jeong-A Seo et al. (2013) developed five novel dyes using benzo[c]fluorene, exhibiting high fluorescent quantum yields and good morphologicalstability. These compounds were analyzed for their thermal properties and showed high glass transition states, indicating robustness in various applications. The study of these dimers highlighted relationships between optical, electrochemical properties, and their combined positions, which is crucial for applications in photonic and electronic devices (Jeong-A Seo et al., 2013).

Pharmaceutical Research

In the pharmaceutical realm, 5-Bromo-7H-benzo[c]fluoren-7-one derivatives have been studied for potential therapeutic applications. For example, V. Pujman and S. Cernochová (1981) investigated the antileukemic effects of a derivative of 5-Bromo-7H-benzo[c]fluoren-7-one, finding that it favorably influenced the survival of leukemic mice, indicating its potential as an antineoplastic agent (V. Pujman, S. Cernochová, 1981).

Environmental Toxicology

In environmental toxicology, studies like that of A. Koganti et al. (2001) have shown that 7H-Benzo[c]fluorene, a close relative of 5-Bromo-7H-benzo[c]fluoren-7-one, is a major DNA adduct forming component of coal tar in the lungs of mice. This research helps in understanding the toxicological impact of such compounds in environmental and biological systems (A. Koganti et al., 2001).

Propiedades

IUPAC Name |

5-bromobenzo[c]fluoren-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrO/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHOXYZGFKAFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7H-benzo[c]fluoren-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

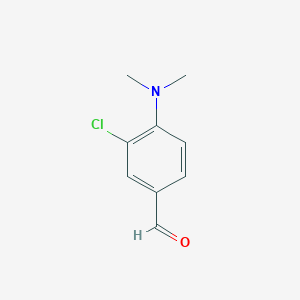

![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)

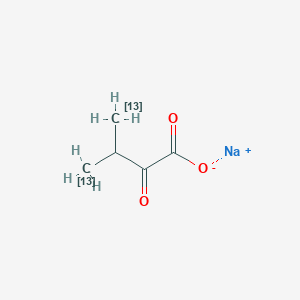

![2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329806.png)

![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)

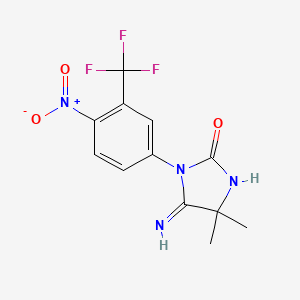

![2-[3-(tert-butoxycarbonylaminomethyl)phenyl]-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid](/img/structure/B3329859.png)